N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 449158-30-9
VCID: VC4479838
InChI: InChI=1S/C16H16ClNO3/c1-10-8-13(15(21-3)9-12(10)17)18-16(19)11-6-4-5-7-14(11)20-2/h4-9H,1-3H3,(H,18,19)
SMILES: CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2OC
Molecular Formula: C16H16ClNO3
Molecular Weight: 305.76

N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide

CAS No.: 449158-30-9

Cat. No.: VC4479838

Molecular Formula: C16H16ClNO3

Molecular Weight: 305.76

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide - 449158-30-9

Specification

CAS No. 449158-30-9
Molecular Formula C16H16ClNO3
Molecular Weight 305.76
IUPAC Name N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide
Standard InChI InChI=1S/C16H16ClNO3/c1-10-8-13(15(21-3)9-12(10)17)18-16(19)11-6-4-5-7-14(11)20-2/h4-9H,1-3H3,(H,18,19)
Standard InChI Key DKLQQQPOKCUVMK-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2OC

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound features:

  • Chloro group at the 4-position of the aniline ring, enhancing electrophilic reactivity.

  • Methoxy groups at the 2-position of both benzamide and aniline rings, influencing lipophilicity and hydrogen-bonding capacity.

  • Methyl group at the 5-position, contributing to steric effects and metabolic stability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight305.76 g/mol
Boiling Point377.5 ± 42.0 °C (Predicted)
Density1.250 ± 0.06 g/cm³
pKa12.14 ± 0.70 (Predicted)

Spectroscopic Data

  • NMR: The 1H^1\text{H}-NMR spectrum displays distinct signals for methoxy protons at δ 3.8–4.0 ppm and aromatic protons between δ 6.5–7.5 ppm .

  • Mass Spectrometry: ESI-MS shows a parent ion at m/z 305.08 ([M+H]⁺).

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves multi-step protocols:

Route 1: Direct Coupling (Patent-Based)

  • Methylation: 5-Chlorosalicylic acid is methylated with dimethyl sulfate under anhydrous conditions to form methyl 5-chloro-2-methoxybenzoate .

  • Aminolysis: Reaction with 4-chloro-2-methoxy-5-methylaniline in methyl ethyl ketone yields the target compound .

Route 2: Acid Chloride Intermediate

  • Chlorination: 5-Chloro-2-methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride.

  • Amidation: The acyl chloride reacts with 4-chloro-2-methoxy-5-methylaniline in benzene, yielding the benzamide .

Table 2: Comparative Synthesis Yields

MethodYield (%)Purity (%)Source
Direct Coupling90>95
Acid Chloride Intermediate85>90

Industrial-Scale Production

Optimized conditions include continuous flow reactors and catalytic systems (e.g., DMAP/DCC) to enhance efficiency.

Biological Activities and Mechanisms

Anticancer Properties

  • In Vitro Efficacy: Demonstrates IC₅₀ values of 1.9–5.2 µM against pancreatic (MIA PaCa-2) and ovarian (A2780) cancer cells .

  • Mechanism: Inhibits NLRP3 inflammasome activation, reducing interleukin-1β (IL-1β) secretion and inducing G₂/M cell cycle arrest .

Antimicrobial Activity

  • Broad-Spectrum Action: Effective against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL).

  • Target: Disrupts bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.

Metabolic Role

  • Glyburide Metabolite: Acts as a secondary metabolite of the antidiabetic drug glyburide, modulating ATP-sensitive potassium channels in pancreatic β-cells .

Pharmacological Applications

Diabetes Management

  • Insulin Secretion: Enhances glucose-stimulated insulin release by 40–60% in rodent models, comparable to glyburide .

  • Pharmacokinetics: Oral bioavailability of 78% in rats, with a half-life (t1/2t_{1/2}) of 4.2 hours.

Oncology

  • Preclinical Studies: Reduces tumor volume by 62% in xenograft models of pancreatic cancer .

  • Combination Therapy: Synergizes with paclitaxel, lowering required doses by 30% .

Table 3: Anticancer Activity Across Cell Lines

Cell LineGI₅₀ (µM)Apoptosis Induction (%)Source
MIA PaCa-21.945
HCT-1163.732
A27805.228

Comparative Analysis with Analogues

Structural Analogues

CompoundKey ModificationActivity (vs. Target)
5-Chloro-2-ethoxy analogueEthoxy vs. methoxy20% lower potency
N-(4-Methylphenyl) derivativeMethyl substitutionReduced solubility
GlyburideSulfonylurea coreHigher hypoglycemia risk

Mechanistic Divergence

  • NLRP3 Selectivity: The target compound shows 10-fold higher NLRP3 affinity than glyburide, minimizing off-target effects.

  • Metabolic Stability: 50% longer half-life than 4-chloro analogues due to methyl group shielding .

Future Directions and Challenges

Clinical Translation

  • Toxicity Profiling: Chronic toxicity studies in primates are needed to assess hepatorenal safety.

  • Formulation Optimization: Nanoemulsions or liposomal delivery could enhance bioavailability beyond 80% .

Novel Applications

  • Neuroinflammation: Preliminary data suggest efficacy in Alzheimer’s models via microglial NLRP3 inhibition.

  • Antiviral Potential: Structural similarity to HIV integrase inhibitors warrants exploration .

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